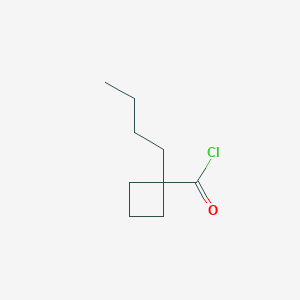
Cyclobutanecarbonyl chloride, 1-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarbonyl chloride,1-butyl-(9CI) is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclobutanecarbonyl chloride, where a butyl group is attached to the cyclobutane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutanecarbonyl chloride,1-butyl-(9CI) can be synthesized through the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the cyclobutanecarboxylic acid is treated with thionyl chloride, resulting in the formation of cyclobutanecarbonyl chloride. The butyl group can then be introduced through a subsequent reaction with butyl lithium (BuLi) or butyl magnesium bromide (BuMgBr) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of cyclobutanecarbonyl chloride,1-butyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanecarbonyl chloride,1-butyl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (Et3N) or pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of cyclobutanemethanol derivatives.
Oxidation: Formation of cyclobutanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Cyclobutanecarbonyl chloride,1-butyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Utilized in the development of drug candidates and prodrugs.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclobutanecarbonyl chloride,1-butyl-(9CI) involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarbonyl chloride: The parent compound without the butyl group.
Cyclobutanecarboxylic acid: The carboxylic acid derivative.
Cyclobutanemethanol: The alcohol derivative.
Uniqueness
Cyclobutanecarbonyl chloride,1-butyl-(9CI) is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C9H15ClO |
|---|---|
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
1-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-5-9(8(10)11)6-4-7-9/h2-7H2,1H3 |
Clave InChI |
UIULZLFFHHPJFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


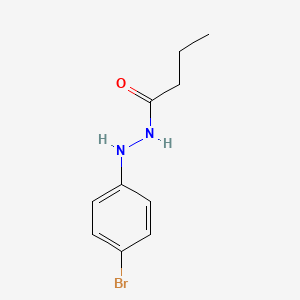
![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
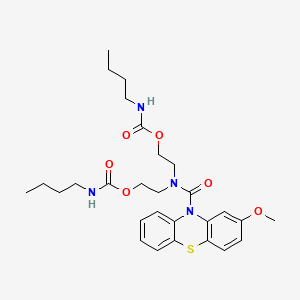
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
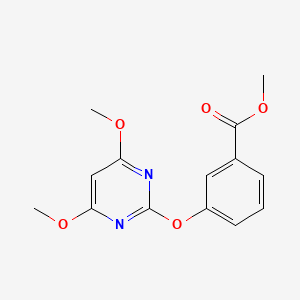
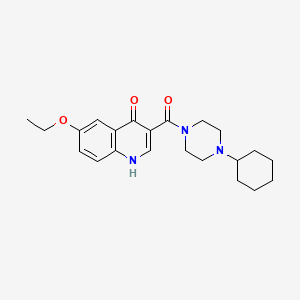
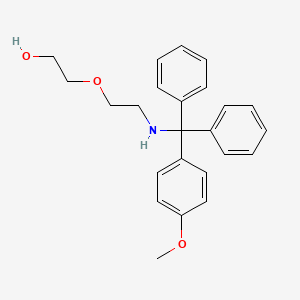



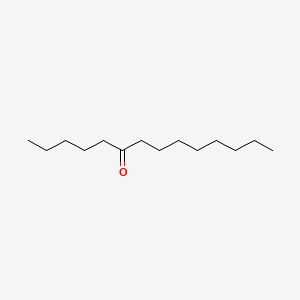
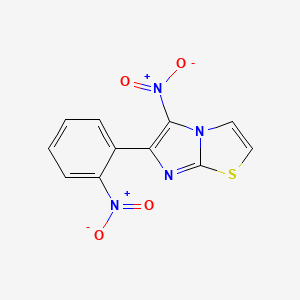
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
